N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with an azepane ring, a chlorophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group and the butanamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reactors and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)-2-(2-chlorophenyl)ethyl]butanamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-[2-(morpholin-1-yl)-2-(2-chlorophenyl)ethyl]butanamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H27ClN2O |
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Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C18H27ClN2O/c1-2-9-18(22)20-14-17(15-10-5-6-11-16(15)19)21-12-7-3-4-8-13-21/h5-6,10-11,17H,2-4,7-9,12-14H2,1H3,(H,20,22) |
InChI Key |
MWGAYMDASWGHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCCC2 |
Origin of Product |
United States |
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